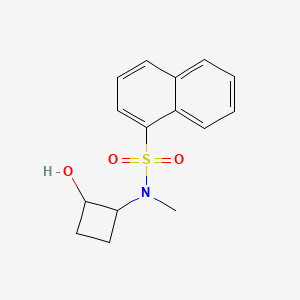

![molecular formula C14H13N3O2S3 B2356263 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 863512-01-0](/img/structure/B2356263.png)

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazole class of compounds, which are known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been involved in studies exploring efficient synthesis methods. For example, Rozentsveig et al. (2013) developed a one-pot synthesis method for creating N-sulfonamide derivatives, demonstrating the versatility of this compound in synthetic organic chemistry (Rozentsveig et al., 2013).

- Ghattas et al. (2014) discovered a solvent-free microwave-assisted preparation method for N-sulfonamide derivatives, including the N-[2-(pyridin-2-yl)ethyl] variant, highlighting its potential in green chemistry applications (Ghattas et al., 2014).

Anticancer and Antimicrobial Activities

- Several studies have investigated the anticancer and antimicrobial properties of N-sulfonamide derivatives. For instance, Bashandy et al. (2014) synthesized novel derivatives showing significant antiproliferative activity against human breast cancer cell lines (Bashandy et al., 2014).

- Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities (Azab et al., 2013).

Molecular Docking and Drug Design

- The compound has been a subject of molecular docking studies, suggesting its potential as a scaffold for drug design. Debbabi et al. (2016) conducted molecular docking against dihydrofolate reductase, indicating its suitability as an inhibitor with potential anticancer applications (Debbabi et al., 2016).

Host-Guest Chemistry and Ligand Properties

- Research has explored its application in host-guest chemistry due to its multiple sites of Brønsted acidity and basicity. Jacobs et al. (2013) examined the molecular and supramolecular structures of N-sulfonamide derivatives, which is crucial for understanding their ligand properties in metal coordination (Jacobs et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, have been reported to interact with acetyl-coa carboxylase enzyme .

Mode of Action

It can be inferred that the compound interacts with its target enzyme, possibly leading to changes in the enzyme’s function or activity .

Biochemical Pathways

Based on its potential interaction with acetyl-coa carboxylase, it may influence lipid metabolism and fatty acid biosynthesis .

Pharmacokinetics

Compounds with similar structures are generally soluble in water and other polar solvents, which could impact their bioavailability .

Result of Action

Based on its potential interaction with acetyl-coa carboxylase, it may influence lipid metabolism and fatty acid biosynthesis, potentially leading to changes in cellular energy balance .

Propiedades

IUPAC Name |

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S3/c18-22(19,13-4-2-8-20-13)16-7-5-12-10-21-14(17-12)11-3-1-6-15-9-11/h1-4,6,8-10,16H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMXUUSUPQFLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)

![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)